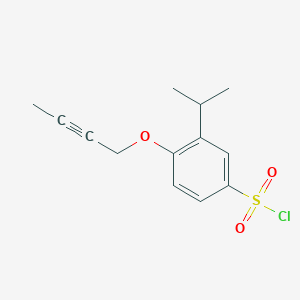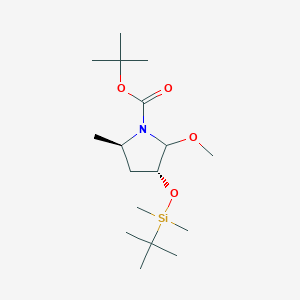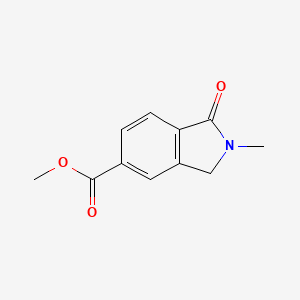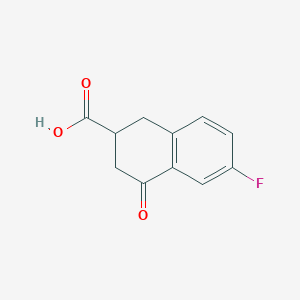
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H9FO3 This compound is characterized by the presence of a fluorine atom, a ketone group, and a carboxylic acid group attached to a tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene derivative followed by oxidation and carboxylation reactions. For example, starting with 6-fluoronaphthalene, the compound can be oxidized to introduce the ketone group, followed by carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or platinum may be employed in the fluorination and oxidation steps to achieve high selectivity and conversion rates.
化学反应分析
Types of Reactions
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amides or thioethers.
科学研究应用
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes by forming stable complexes with biological macromolecules.
相似化合物的比较
Similar Compounds
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-3-carboxylic acid
- 6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-4-carboxylic acid
Uniqueness
6-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific position of the carboxylic acid group on the naphthalene ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its similar compounds.
属性
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-2,5,7H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQLMFRMTOTOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
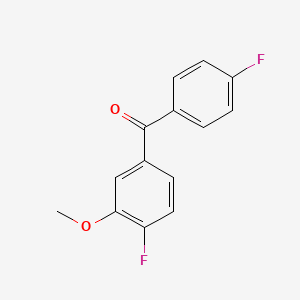

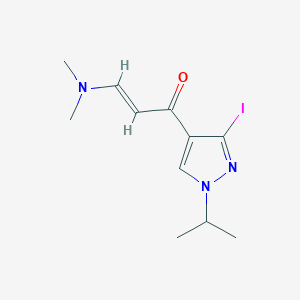
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
